7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1909327-49-6) is a halogenated tetrahydronaphthalene derivative with the molecular formula C₁₀H₁₁ClFN·ClH and a molecular weight of 236.1 g/mol . It is offered commercially as a high-purity compound (95%) by suppliers such as Combi-Blocks Inc. and CymitQuimica, with pricing starting at €878.00 for 50 mg . The compound’s structure features a chloro group at position 7 and a fluoro group at position 5 on the tetrahydronaphthalene backbone, with a primary amine at position 1. This substitution pattern distinguishes it from related compounds and may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |
InChI Key |
YIXVWVJASOXRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1781677-37-9)
- Molecular Formula : C₁₀H₁₁ClFN (free base)
- Key Differences : The chloro and fluoro substituents are at positions 5 and 6, respectively, altering steric and electronic effects compared to the 7-Cl/5-F arrangement in the target compound .
N,N-Dimethyltetrahydronaphthalen-2-amine Derivatives
Compounds such as trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) and trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) exhibit structural variations:
- Substituents : Cyclohexyl, biphenyl, or chlorophenyl groups at position 4.
- Functional Groups : Tertiary amine (N,N-dimethyl) at position 2 vs. primary amine in the target compound.
- Physical Properties : Melting points range from 137–139°C (5l) to oily forms (5m, 5n), indicating differences in crystallinity influenced by substituents .
- Synthesis Yields : 58–75%, achieved via multi-step procedures involving reductive amination or Suzuki coupling .
Halogenation Variations
- 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 79617-99-5) : Features dichlorophenyl and methylamine groups, highlighting the impact of aromatic ring substitutions on pharmacological profiles (e.g., as a sertraline impurity) .
Enantioselective Derivatives
- (SS)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine : Incorporates a bromobenzyl group and chiral sulfinyl directing group, synthesized via enantioselective methods (75% yield). Preliminary studies suggest antineoplastic applications .
Comparative Analysis Table
Key Research Findings
- Substituent Position and Bioactivity: Positional isomerism (e.g., 5-Cl/6-F vs.
- Synthetic Complexity : N,N-Dimethyl derivatives (e.g., 5l, 5m) require advanced synthetic routes (e.g., HPLC purification with hexane/acetone systems) compared to the target compound’s straightforward commercial availability .
- Pharmaceutical Relevance : The dichlorophenyl derivative (CAS 79617-99-5) is an impurity in sertraline, underscoring the importance of structural characterization in drug development .
Biological Activity
Chemical Identity
7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, with the CAS Number 1781677-37-9, is a synthetic compound notable for its potential biological activities. The molecular formula is with a molecular weight of approximately 199.65 g/mol. This compound features a naphthalene core substituted with chlorine and fluorine atoms, which may influence its pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, research has shown that derivatives of naphthalene can effectively inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents (like Cl and F) enhances cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Compound A (similar structure) | 1.61 ± 1.92 | Jurkat | |
| Compound B | 1.98 ± 1.22 | A-431 | |
| 7-Chloro-5-fluoro derivative | TBD | Various | Ongoing Research |
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Interference with DNA Repair Mechanisms : Some studies suggest that these compounds can disrupt DNA repair processes in cancer cells, leading to increased cell death.
Study on Anticancer Properties
A recent study evaluated the anticancer properties of several naphthalene derivatives, including this compound. The results demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models.
Key Findings:
- Reduction in Tumor Size : Treated groups showed a marked decrease in tumor size compared to controls.
- Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic interactions.
Neuroprotection in Animal Models
Another investigation focused on the neuroprotective potential of similar compounds in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce neuroinflammation and improve cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
